molecular formula C5H13ClFN B1447644 2-Fluoro-N,2-dimethylpropan-1-amine hcl CAS No. 1956318-97-0

2-Fluoro-N,2-dimethylpropan-1-amine hcl

Cat. No. B1447644
CAS RN: 1956318-97-0
M. Wt: 141.61 g/mol
InChI Key: RMMHWDXUZFAMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N,2-dimethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H13ClFN . It is a solid substance that is typically stored under inert atmosphere at room temperature . The compound is used in various applications, and its properties make it interesting for further investigation.

Scientific Research Applications

Chemical Reactions and Synthesis

2-Fluoro-N,2-dimethylpropan-1-amine HCl plays a role in various chemical reactions and synthesis processes. For instance, it is involved in nucleophilic addition reactions with imidazole nucleus, leading to the formation of abnormal addition products and normal SN2 products (Ohta et al., 2000). In a similar context, it participates in reactions forming chloroketene aminals, which undergo further transformations to yield yne diamines (Delavarenne & Viehe, 1970).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, 2-Fluoro-N,2-dimethylpropan-1-amine HCl contributes to the development of novel materials. It is used in the preparation of polyimides derived from bis(ether amine) monomers, resulting in materials with desirable properties like solubility in organic solvents, transparency, and thermal stability (Zhang et al., 2010).

Analytical Chemistry

In analytical chemistry, this compound is utilized in the development of fluorogenic reagents for the detection and labeling of amines, amino acids, and proteins. For example, it has been used in the creation of amine-reactive activated esters of meso-CarboxyBODIPY, which enable fluorogenic assays and selective labeling of biomolecules (Jeon et al., 2020).

Pharmacology and Medicinal Chemistry

In pharmacology and medicinal chemistry, 2-Fluoro-N,2-dimethylpropan-1-amine HCl is a precursor in synthesizing novel compounds with potential biological activity. For example, it is involved in the synthesis of fluorine-18 labeled derivatives for visualizing monoamine oxidase B (MAO-B) activity, which is significant in studying neurological conditions (Nag et al., 2013).

properties

IUPAC Name

2-fluoro-N,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FN.ClH/c1-5(2,6)4-7-3;/h7H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMHWDXUZFAMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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